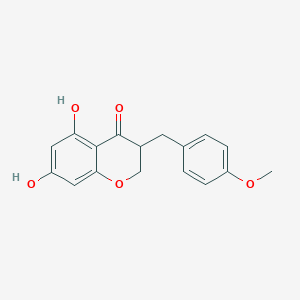
3,9-Dihydroeucomin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dihydroeucomin is a natural homoisoflavonoid compound . It is found in Agave tequilana and has less COX-2 inhibitory activity .
Molecular Structure Analysis
The molecular formula of 3,9-Dihydroeucomin is C17H16O5 . Its IUPAC name is 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one . The molecular weight is 300.30 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,9-Dihydroeucomin are as follows :科学的研究の応用
Immunomodulatory Effects : One study isolated compounds, including (±)-3,9-Dihydroeucomin, from Agave sisalana Perrine ex Engelm and evaluated their immunopharmacological activity. (±)-3,9-Dihydroeucomin showed inhibitory effects on peripheral blood mononuclear cell (PBMC) proliferation and significantly inhibited the production of IL-2 and IFN-γ in activated PBMC (Chen, Kuo, Chen, Kuo, & Lee, 2009).
Synthesis and Chemical Studies : A paper on the synthesis of homoisoflavanones, including (±)-3,9-Dihydroeucomin, provides insights into the chemical properties and synthetic methods for such compounds. This research could be significant for understanding the structural and chemical aspects of 3,9-Dihydroeucomin (Farkas, Gottsegen, Nógrádi, & Strelisky, 1971).
Receptor Interactions : While not directly related to 3,9-Dihydroeucomin, studies on receptor interactions involving similar structures or compounds could be relevant. For example, research on steroid receptor interactions with heat shock protein might offer insights into how compounds like 3,9-Dihydroeucomin interact at the molecular level (Pratt & Toft, 1997).
Molecular Mechanism of Action : Studies on the molecular mechanism of action of vitamin D and its receptor could provide a broader understanding of the context in which compounds like 3,9-Dihydroeucomin operate, particularly regarding their interactions with nuclear receptors (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
Cancer Research Applications : Research into the estrogenic properties of similar compounds provides insights that might be applicable to 3,9-Dihydroeucomin, especially in the context of cancer research and treatment (Schneider, Alks, Morreal, Sinha, & Dao, 1976).
作用機序
Target of Action
3,9-Dihydroeucomin, a natural homoisoflavonoid compound, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs.
Mode of Action
3,9-Dihydroeucomin interacts with COX-2, exhibiting inhibitory activity . By inhibiting COX-2, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by 3,9-Dihydroeucomin is the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 3,9-Dihydroeucomin reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
The primary result of 3,9-Dihydroeucomin’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, it can alleviate symptoms of inflammation such as pain, redness, and swelling.
特性
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dihydroeucomin | |
Q & A
Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?
A: 3,9-Dihydroeucomin is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


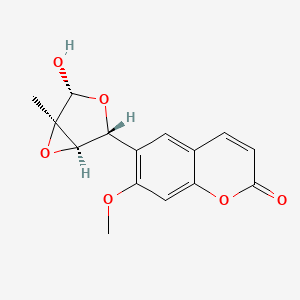
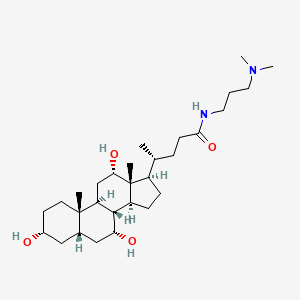
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
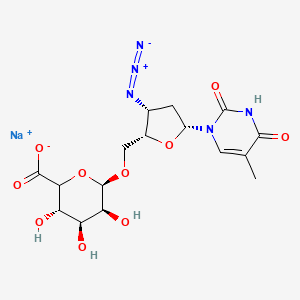
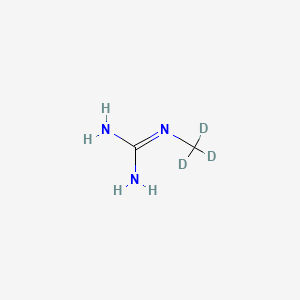




![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)